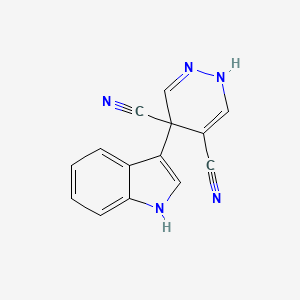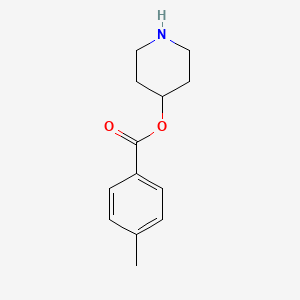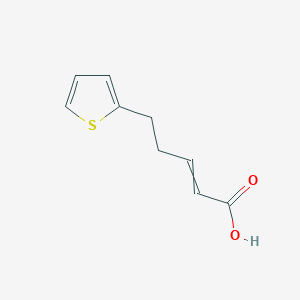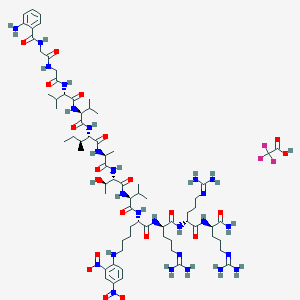![molecular formula C12H7N5O8 B12627019 4-[(2,4,6-Trinitropyridin-3-yl)amino]benzoic acid CAS No. 920502-90-5](/img/structure/B12627019.png)
4-[(2,4,6-Trinitropyridin-3-yl)amino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2,4,6-Trinitropyridin-3-yl)amino]benzoic acid is a complex organic compound that features both a pyridine and a benzoic acid moiety. The presence of three nitro groups on the pyridine ring makes this compound highly electron-deficient, which can influence its reactivity and potential applications. This compound is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4,6-Trinitropyridin-3-yl)amino]benzoic acid typically involves the nitration of pyridine derivatives followed by coupling with aminobenzoic acid. One common method starts with the nitration of 3-aminopyridine to introduce nitro groups at the 2, 4, and 6 positions. This is followed by a coupling reaction with 4-aminobenzoic acid under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
4-[(2,4,6-Trinitropyridin-3-yl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds or cleavage products.
Reduction: Formation of 4-[(2,4,6-triaminopyridin-3-yl)amino]benzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-[(2,4,6-Trinitropyridin-3-yl)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Used in the development of advanced materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of 4-[(2,4,6-Trinitropyridin-3-yl)amino]benzoic acid is not fully understood but is believed to involve interactions with cellular targets due to its electron-deficient nature. The nitro groups can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound may interact with specific enzymes or receptors, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- 4-[(2,4-Diaminopteridin-6-yl)methyl]amino}benzoic acid
- 4-[(2,4,6-Trichloropyridin-3-yl)amino]benzoic acid
- 4-[(2,4,6-Trimethylpyridin-3-yl)amino]benzoic acid
Uniqueness
4-[(2,4,6-Trinitropyridin-3-yl)amino]benzoic acid is unique due to the presence of three nitro groups on the pyridine ring, which significantly affects its electronic properties and reactivity
特性
CAS番号 |
920502-90-5 |
|---|---|
分子式 |
C12H7N5O8 |
分子量 |
349.21 g/mol |
IUPAC名 |
4-[(2,4,6-trinitropyridin-3-yl)amino]benzoic acid |
InChI |
InChI=1S/C12H7N5O8/c18-12(19)6-1-3-7(4-2-6)13-10-8(15(20)21)5-9(16(22)23)14-11(10)17(24)25/h1-5,13H,(H,18,19) |
InChIキー |
JNOHFLQVEHBAJB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)O)NC2=C(N=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Acetyl-4-butyl-3-[(4-fluorophenyl)sulfanyl]-1-phenylpyridin-2(1H)-one](/img/structure/B12626938.png)
![1H-Imidazo[2,1-b]purin-4-amine, N,N-diethyl-1-methyl-](/img/structure/B12626940.png)



![N~4~-Ethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine-2,4-diamine](/img/structure/B12626957.png)
![8-(4-Chlorophenyl)-6-(propylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B12626964.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-[2-(trimethylsilyl)ethynyl]-, methyl ester](/img/structure/B12626971.png)
![(Furan-2-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B12626983.png)
![6-(4-(dimethylamino)phenyl)-5-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B12626994.png)


